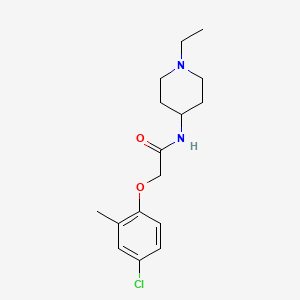
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine, also known as FMQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine is not yet fully understood. However, it has been suggested that N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, it has been reported that N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Furthermore, N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has been reported to inhibit the migration and invasion of cancer cells, which are important processes in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has several advantages as a research tool. It is a relatively simple compound to synthesize, and its purity can be easily determined using various analytical techniques. N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has also been found to exhibit a wide range of biological activities, making it a versatile compound for scientific research. However, there are also some limitations associated with the use of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine in lab experiments. For example, the mechanism of action of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine on normal cells and tissues are not yet fully understood, which can limit its use in certain research applications.
Orientations Futures
There are several future directions for the research on N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine. One potential area of research is the development of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine and its effects on normal cells and tissues. Furthermore, the development of new synthetic methods for N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine and its derivatives can lead to the discovery of new biological activities and applications. Overall, the research on N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has shown promising results and has the potential to lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine involves the reaction of 2-(4-methylphenyl)quinazolin-4-amine with furfural in the presence of acetic acid and sodium acetate. This reaction leads to the formation of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine as a yellow solid with a molecular weight of 329.4 g/mol. The purity of the synthesized N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has also been reported to possess antiviral activity against the human immunodeficiency virus (HIV). Furthermore, N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-12H,13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNNAJYDTXTSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

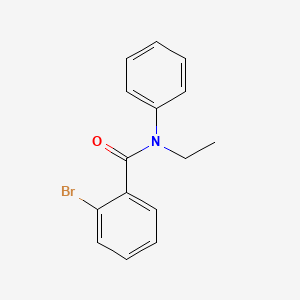
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
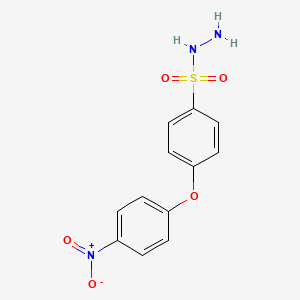
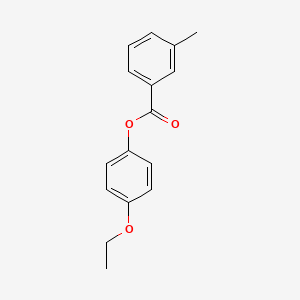
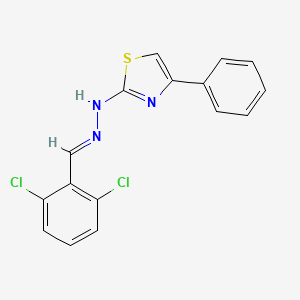
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
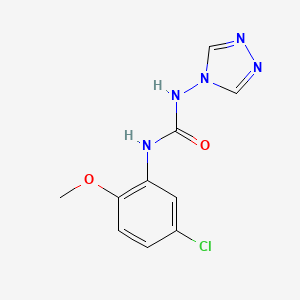
![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
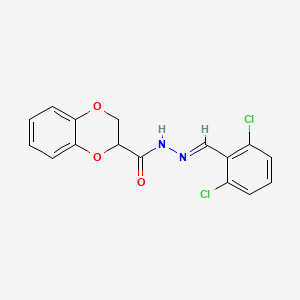
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)
